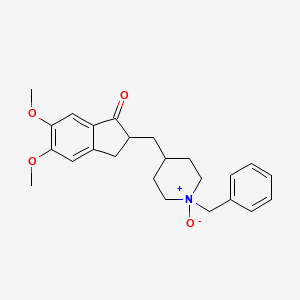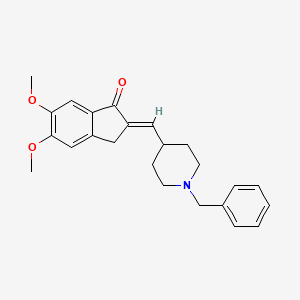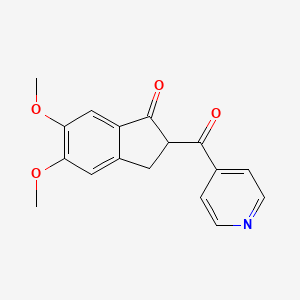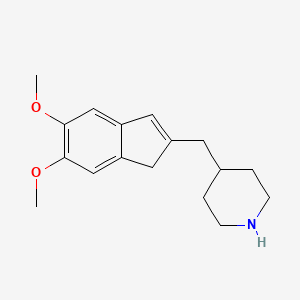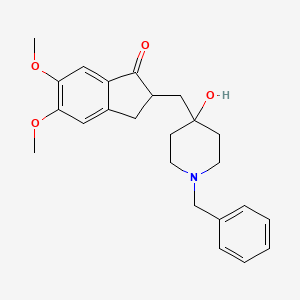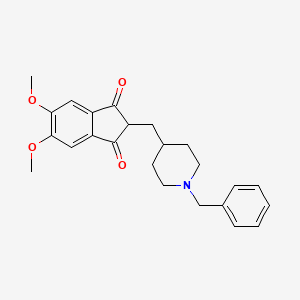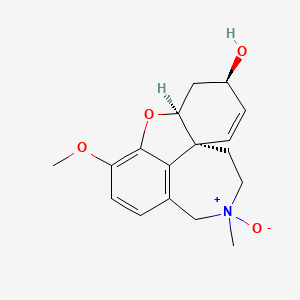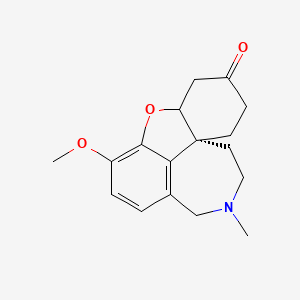
DNV-II impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of DNV-II impurity 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative.
Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functionalization.
Industrial production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
DNV-II impurity 1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
DNV-II impurity 1 is used in various scientific research applications, including:
Analytical method development: It serves as a reference standard for the development and validation of analytical methods used to quantify impurities in pharmaceutical formulations.
Quality control: It is used in quality control laboratories to ensure the purity and consistency of Darunavir batches.
Pharmacokinetic studies: Researchers use it to study the pharmacokinetics of Darunavir, including its absorption, distribution, metabolism, and excretion.
Toxicological studies: It is used to assess the potential toxicity of impurities in pharmaceutical products.
作用機序
The mechanism of action of DNV-II impurity 1 is primarily related to its role as an impurity in Darunavir. Darunavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting the maturation of infectious viral particles. The presence of impurities like this compound can affect the overall efficacy and safety of the drug, making it crucial to monitor and control their levels.
類似化合物との比較
DNV-II impurity 1 is unique due to its specific structure and functional groups. Similar compounds include other impurities associated with Darunavir, such as:
Darunavir N-β-D-Glucuronide: A glucuronide conjugate of Darunavir.
Hydroxy Darunavir: A hydroxylated derivative of Darunavir.
Darunavir-O-Glucuronide: Another glucuronide conjugate of Darunavir.
特性
CAS番号 |
1005324-46-8 |
|---|---|
分子式 |
C25H35N3O7S |
分子量 |
521.63 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



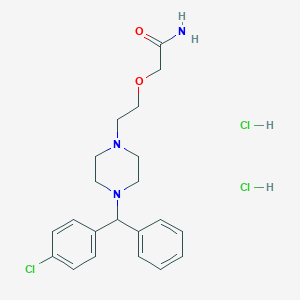
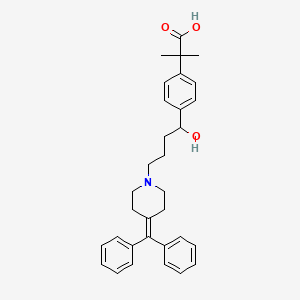
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
